Cefmepidium chloride
Overview
Description
Cefmepidium is a semisynthetic cephalosporin antibiotic with broad antibacterial activity, particularly effective against penicillin-resistant strains . Originating from Yale University, this compound is part of the cephalosporin class, which is known for its effectiveness in treating a variety of bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cephalosporins like Cefmepidium typically involves the modification of the core cephalosporin structure to enhance its antibacterial properties. The preparation methods include:
Co-precipitation: This involves the precipitation of Cefmepidium with other compounds to form a stable complex.
Solvent Evaporation: This method involves dissolving Cefmepidium in a solvent and then evaporating the solvent to obtain the pure compound.
Melt Fusion: This technique involves melting Cefmepidium with other substances to form a homogeneous mixture.
Hot Melt Extrusion: This method uses heat to melt Cefmepidium and then extrudes it to form a solid product.
Kneading: This involves mixing Cefmepidium with other compounds to form a paste, which is then dried.
Freeze Drying: This method involves freezing Cefmepidium and then sublimating the ice to obtain a dry product.
Spray Drying: This technique involves spraying a solution of Cefmepidium into a hot chamber to evaporate the solvent and obtain a dry powder.
Industrial Production Methods
Industrial production of Cefmepidium often involves large-scale synthesis using the methods mentioned above, with a focus on optimizing yield and purity. The use of advanced techniques such as mechanochemistry has been explored to enhance the solubility and bioavailability of Cefmepidium .
Chemical Reactions Analysis
Types of Reactions
Cefmepidium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from Cefmepidium.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from Cefmepidium.
Substitution: This reaction involves the replacement of one functional group in Cefmepidium with another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Common reagents for substitution reactions include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Cefmepidium may produce sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
Cefmepidium has a wide range of scientific research applications, including:
Mechanism of Action
Cefmepidium exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of peptidoglycan layer synthesis. This inhibition disrupts the cell wall structure, leading to bacterial cell lysis and death .
Comparison with Similar Compounds
Cefmepidium is similar to other cephalosporins such as Cefepime and Cefixime. it has unique properties that make it particularly effective against penicillin-resistant strains . Other similar compounds include:
Cefepime: A fourth-generation cephalosporin with broad-spectrum activity.
Cefixime: A third-generation cephalosporin used for oral administration.
Ceftriaxone: A third-generation cephalosporin with a long half-life, allowing for once-daily dosing.
Cefmepidium’s unique structure and broad-spectrum activity make it a valuable compound in the fight against antibiotic-resistant bacteria.
Properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[(1-methylpyridin-1-ium-4-yl)sulfanylmethyl]-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O8S3.ClH/c1-23(2,21(34)35)37-27-14(13-9-39-22(24)25-13)17(30)26-15-18(31)29-16(20(32)33)11(10-40(36)19(15)29)8-38-12-4-6-28(3)7-5-12;/h4-7,9,15,19H,8,10H2,1-3H3,(H4-,24,25,26,30,32,33,34,35);1H/b27-14-;/t15-,19-,40?;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKASFRWOOMFNP-ZISBYHFMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3=O)CSC4=CC=[N+](C=C4)C)C(=O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3=O)CSC4=CC=[N+](C=C4)C)C(=O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN6O8S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107452-79-9 | |
Record name | Cefmepidium chloride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107452799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEFMEPIDIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/726233N8L3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.